molecular formula C19H17ClO3 B2948908 2,2-bis(Hydroxymethyl)-3,4-dihydro-1(2H)-napthalenone-4-chlorobenzaldehyde acetal CAS No. 338418-41-0

2,2-bis(Hydroxymethyl)-3,4-dihydro-1(2H)-napthalenone-4-chlorobenzaldehyde acetal

Cat. No. B2948908
CAS RN: 338418-41-0
M. Wt: 328.79
InChI Key: ZNXCAMQCPITXQQ-UHFFFAOYSA-N
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Description

2,2-Bis(hydroxymethyl)propionic acid (also known as DMPA) is an organic compound with one carboxyl and two hydroxy groups . It’s a free-flowing white crystalline solid and essentially non-toxic . It has two different functional groups - hydroxyl and carboxylic acid, so the molecule can be used for a wide variety of syntheses .


Synthesis Analysis

DMPA can react with other chemicals and also with itself to produce esters via esterification . It’s commonly used as an AB2 monomer for the synthesis of hyperbranched polymers and dendrimers .


Molecular Structure Analysis

The molecular structure of DMPA is influenced by its functional groups. It has one carboxyl and two hydroxy groups . The presence of these groups allows it to form multiple coordination modes, leading to wide structural diversity among synthesized compounds .


Chemical Reactions Analysis

DMPA can react with other chemicals and also with itself to produce esters via esterification . It’s commonly used as an AB2 monomer for the synthesis of hyperbranched polymers and dendrimers .


Physical And Chemical Properties Analysis

DMPA is an odorless free-flowing white crystalline solid and essentially non-toxic . It has a melting point of 190 °C .

Scientific Research Applications

Synthesis of Hyperbranched Polyesters

The compound 2,2-bis(Hydroxymethyl)propionic acid, a derivative of the compound , has been used in the synthesis of hyperbranched polyesters . These polyesters have potential applications in several technologies due to their unique properties, such as abundant functional groups and interior cavities for encapsulation of small molecules .

Coordination Compounds

2,2-bis(Hydroxymethyl)propionic acid has also been used in the synthesis of copper coordination compounds . These compounds have wide structural diversity and their supramolecular structures are governed by O—H•••O and O—H•••N hydrogen bonds .

Synthesis of Polyurethane Dispersion

This compound is used in the synthesis and characterization studies of polyurethane dispersion modified with polymethylsiloxane (Si-PUD) and its nanocomposites incorporated with clays .

Potential Inhibitors of SARS-CoV-2 Proteases

Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives, which can be synthesized from 2-(4-chlorophenyl)spiro[1,3-dioxane-5,2’-3,4-dihydronaphthalene]-1’-one, have been studied as potential inhibitors of SARS-CoV-2 proteases . This research is part of the ongoing efforts to develop new drugs for COVID-19 .

Synthesis of Spirocyclopentanes

The compound 2-(4-chlorophenyl)spiro[1,3-dioxane-5,2’-3,4-dihydronaphthalene]-1’-one can be used in the synthesis of spirocyclopentanes . These compounds have broad applications in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of DMPA is largely dependent on its functional groups. The hydroxyl and carboxylic acid groups allow it to react with other chemicals and also with itself to produce esters via esterification .

Safety and Hazards

DMPA is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause serious eye irritation and may cause respiratory irritation .

Future Directions

DMPA has a wide variety of uses including production of hyperbranched polyesters, waterborne polyesters, water-based alkyd resins, and aqueous epoxy resins . It has even found use in polyethylene terephthalate fiber production . Another use is in the medical field for drug release purposes .

properties

IUPAC Name

2-(4-chlorophenyl)spiro[1,3-dioxane-5,2'-3,4-dihydronaphthalene]-1'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClO3/c20-15-7-5-14(6-8-15)18-22-11-19(12-23-18)10-9-13-3-1-2-4-16(13)17(19)21/h1-8,18H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXCAMQCPITXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(COC(OC2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-bis(Hydroxymethyl)-3,4-dihydro-1(2H)-napthalenone-4-chlorobenzaldehyde acetal

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